synthesis and characterization of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid
synthesis and characterization of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid
An In-Depth Technical Guide to the Synthesis and Characterization of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid
Foreword: The Strategic Value of Fluorinated Arylboronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and the utilization of robust cross-coupling methodologies are cornerstones of rational drug design. (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid emerges as a highly valuable building block, embodying the convergence of these critical elements. Its structure is not a random assortment of functionalities but a carefully considered scaffold. The arylboronic acid moiety serves as a linchpin for Suzuki-Miyaura cross-coupling reactions, one of the most powerful and versatile methods for constructing carbon-carbon bonds.[1][2] The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity by altering its electronic properties and pKa.[3][4] Furthermore, the piperidine-carbonyl substructure offers a versatile handle for modulating physicochemical properties and exploring structure-activity relationships (SAR).
This guide provides an in-depth exploration of the synthesis, purification, and characterization of this key intermediate. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that govern each experimental choice.
Compound Profile & Key Properties
A summary of the essential physicochemical properties of the target compound is presented below.
| Property | Value | Reference |
| IUPAC Name | (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid | [5] |
| CAS Number | 874289-10-8 | [6] |
| Molecular Formula | C₁₂H₁₅BFNO₃ | [6] |
| Molecular Weight | 251.06 g/mol | [6] |
| Appearance | Solid | [7] |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent | [8] |
Part 1: A Logic-Driven Synthetic Strategy
The synthesis of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is a multi-step process that requires careful control of reaction conditions, particularly during the formation of the organometallic intermediate. The following pathway is a robust and logical approach derived from established methodologies for arylboronic acid synthesis.[9]
Overall Synthetic Workflow
Caption: Proposed synthetic pathway for the target boronic acid.
Protocol 1.1: Synthesis of (4-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone (Amide Intermediate)
Causality: The synthesis begins by constructing the stable amide backbone. Conversion of the starting carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive electrophile. This is necessary to drive the subsequent nucleophilic acyl substitution with piperidine to completion, forming the robust amide bond.
Step-by-Step Methodology:
-
Activation: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC.
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amination: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) dropwise. The base is critical for scavenging the HCl generated during the reaction.
-
Workup: After the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amide intermediate.
Protocol 1.2: Synthesis of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid
Causality: This step is the crux of the synthesis. A metal-halogen exchange using an organolithium reagent like n-butyllithium converts the inert aryl bromide into a potent aryl nucleophile. This intermediate is then "trapped" with a borate ester, such as triisopropyl borate. The reaction is conducted at cryogenic temperatures (-78 °C) to prevent unwanted side reactions of the highly reactive aryllithium species. The final step is a simple acidic hydrolysis to convert the boronate ester into the desired boronic acid.
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the amide intermediate, (4-bromo-2-fluorophenyl)(piperidin-1-yl)methanone (1.0 eq), in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at this temperature.
-
Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains at -78 °C.
-
Quenching & Hydrolysis: After stirring for an additional 2-3 hours at -78 °C, allow the reaction to slowly warm to 0 °C. Quench the reaction by the slow addition of 2M aqueous HCl. Stir vigorously for at least 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
Part 2: The Critical Challenge of Purification
Boronic acids are notoriously difficult to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate, forming boroxine anhydrides.[10] Therefore, non-chromatographic methods or specialized chromatographic techniques are often preferred.
Protocol 2.1: Purification via Acid-Base Extraction
Causality: This method leverages the weakly acidic nature of the boronic acid functional group. By treating the crude product with a base, a water-soluble boronate salt is formed, allowing for the removal of non-acidic organic impurities via solvent extraction. Subsequent re-acidification precipitates the purified boronic acid.[11]
Step-by-Step Methodology:
-
Basification: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Extract the organic solution with a dilute aqueous base (e.g., 1M NaOH or K₂CO₃). The boronic acid will move into the aqueous layer as its salt.
-
Separation: Separate the aqueous layer and wash it once with fresh organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer to 0 °C and slowly acidify with 2M HCl until the pH is ~2-3. The purified boronic acid should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.
Alternative Purification Strategies:
-
Recrystallization: If the product is sufficiently crystalline, recrystallization from solvents like hot ethanol or an ethyl acetate/hexane mixture can be effective.[12]
-
Derivatization: For particularly challenging purifications, forming a crystalline adduct with diethanolamine can be a powerful strategy. The adduct is easily isolated and can be hydrolyzed back to the pure boronic acid.[12]
Part 3: Comprehensive Characterization & Validation
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Signals in the aromatic region (7-8 ppm) with characteristic splitting patterns due to fluorine-hydrogen coupling. Resonances for piperidine protons (typically 1.5-4.0 ppm). A broad singlet for the B(OH)₂ protons. | Confirms the proton framework and substitution pattern of the molecule. |
| ¹³C NMR | Aromatic carbon signals, with splittings for carbons near the fluorine atom (C-F coupling). A carbonyl carbon signal (~165-170 ppm). Piperidine carbon signals. The carbon attached to boron can sometimes be difficult to observe.[13] | Validates the carbon skeleton of the compound. |
| ¹⁹F NMR | A single resonance, confirming the presence of one fluorine environment in the molecule.[14] | Unambiguously confirms the presence and electronic environment of the fluorine atom. |
| ¹¹B NMR | A characteristic broad signal in the range of 25-30 ppm.[13] | Confirms the presence of the sp²-hybridized boron center of the boronic acid. |
| Mass Spec (MS) | Observation of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (251.06). | Confirms the elemental composition and molecular weight. |
| HPLC | A single major peak, allowing for the quantification of purity (typically >95%). | Provides a quantitative measure of the product's purity. |
Part 4: Application in Suzuki-Miyaura Cross-Coupling
The primary utility of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[15][16]
General Reaction Scheme
Caption: General schematic of a Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations: The reaction proceeds via a catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of catalyst, base, and solvent is critical and must be optimized for each specific substrate pairing. The electronic nature of the fluoro-substituent on the boronic acid can influence the rate of transmetalation, making it a key parameter in reaction design.
References
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.
- Process for purification of boronic acid and its derivatives. (2005). Google Patents.
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How to purify boronic acids/boronate esters?. (2016). ResearchGate. Available at: [Link]
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Purification of boronic acids?. (2017). Reddit. Available at: [Link]
- 3-Fluoro-4-(4-oxopiperidine-1 -carbonyl)phenylboronic acid. MySkinRecipes.
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Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit. Available at: [Link]
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3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid, 98%. Amerigo Scientific. Available at: [Link]
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The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Medium. Available at: [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Available at: [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]
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Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonpre. (2022). The Royal Society of Chemistry. Available at: [Link]
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2017). MDPI. Available at: [Link]
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Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2005). Organic Letters. Available at: [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. (2017). ResearchGate. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Molecules. Available at: [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Regensburg. Available at: [Link]
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Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (2020). University of Regensburg. Available at: [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. Available at: [Link]
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